Methyl 3,5-diiodo-2-methoxybenzoate
Description
Methyl 3,5-diiodo-2-methoxybenzoate is a substituted benzoate ester characterized by iodine atoms at the 3- and 5-positions of the aromatic ring, a methoxy group at the 2-position, and a methyl ester at the carboxylate group. The iodine substituents contribute to its high molecular weight (calculated ~436.0 g/mol) and polarizability, while the methoxy and ester groups influence its electronic properties and solubility. This compound is of interest in pharmaceutical and materials chemistry due to iodine’s role in enhancing radiocontrast properties or serving as a heavy atom in crystallography. However, its synthesis and applications remain less documented compared to halogenated analogs like chloro- or fluoro-substituted benzoates.
Properties
Molecular Formula |
C9H8I2O3 |
|---|---|
Molecular Weight |
417.97 g/mol |
IUPAC Name |
methyl 3,5-diiodo-2-methoxybenzoate |
InChI |
InChI=1S/C9H8I2O3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3 |
InChI Key |
WKURGSIMFSBWJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)I)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional attributes of Methyl 3,5-diiodo-2-methoxybenzoate can be contextualized against three categories of analogs: non-iodinated benzoates, halogen-substituted benzoates, and triazine-linked sulfonylurea esters (as seen in pesticide chemistry). Key comparisons are summarized below:
Structural and Physical Properties
Key Observations :
- Iodine vs. Chlorine : The iodine substituents increase molecular weight and lipophilicity compared to chlorine, reducing water solubility. This makes the target compound more suited for lipid-rich environments (e.g., cell membranes) or radiography .
- Triazine-Linked Esters : Sulfonylurea herbicides like metsulfuron-methyl () feature triazine rings and sulfonyl groups, enabling acetolactate synthase inhibition. In contrast, the target compound lacks these moieties, suggesting divergent biological targets .
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